2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Overview
Description
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating the effects of opioids, including analgesia and adverse effects .
Mode of Action
This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The compound’s interaction with the MOR leads to the activation of G protein and β-arrestin signaling pathways . These pathways play a significant role in mediating and modulating analgesia and adverse effects . The selective activation of these pathways by this compound may lead to an improved therapeutic index .
Result of Action
The selective activation of G protein and β-arrestin signaling pathways by this compound results in therapeutic analgesic effects with reduced adverse effects . This suggests that the compound provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .
Biochemical Analysis
Biochemical Properties
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions, particularly as an agonist for the nociceptin/orphanin FQ receptor (ORL-1). This receptor is part of the opioid receptor family and is involved in modulating pain and anxiety. The compound exhibits high affinity for the ORL-1 receptor, with a dissociation constant (Ki) of 0.389 nM . It selectively activates the ORL-1 receptor over other opioid receptors, demonstrating more than 100-fold selectivity . This selective activation leads to anxiolytic-like effects without the typical side effects associated with other opioid receptor agonists.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by activating the ORL-1 receptor, which in turn affects the cyclic adenosine monophosphate (cAMP) pathway . This activation results in reduced cAMP levels, leading to decreased neuronal excitability and anxiolytic effects. Additionally, the compound has been shown to impact gene expression related to stress and anxiety responses, further contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the ORL-1 receptor. The binding of the compound to the receptor induces a conformational change that activates downstream signaling pathways . This activation inhibits adenylate cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity . The reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately modulating neuronal activity and producing anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its anxiolytic effects persist with chronic dosing, without the development of tolerance . Long-term studies in vivo are necessary to fully understand its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces significant anxiolytic effects without noticeable side effects . At higher doses, some adverse effects such as mild sedation and reduced motor coordination have been observed . These findings suggest a therapeutic window within which the compound can be used effectively without causing significant toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation of the compound . The primary metabolites are excreted via the kidneys. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in neuronal tissues, consistent with its primary site of action .
Subcellular Localization
The subcellular localization of this compound is predominantly within the cytoplasm and at the cell membrane, where the ORL-1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Properties
IUPAC Name |
2-(3-aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-4-1-5-13-6-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOBOAODELMATO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)CCCN)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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